molecular formula C9H14F2N4 B2508690 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine CAS No. 2319763-64-7

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine

Cat. No.: B2508690
CAS No.: 2319763-64-7
M. Wt: 216.236
InChI Key: WMYRCOARRAMAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-4,4-difluoropiperidine is a heterocyclic compound featuring a piperidine core substituted with two fluorine atoms at the 4-position and a 2H-1,2,3-triazole moiety linked via an ethyl chain. The difluorinated piperidine scaffold enhances metabolic stability and modulates lipophilicity, while the triazole group contributes to hydrogen-bonding interactions, making it a candidate for pharmaceutical applications such as kinase inhibition or neuroreceptor modulation . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement, ensuring accurate bond-length and angle determinations .

Properties

IUPAC Name

4,4-difluoro-1-[2-(triazol-2-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4/c10-9(11)1-5-14(6-2-9)7-8-15-12-3-4-13-15/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYRCOARRAMAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and regioselective, often carried out in the presence of a copper(I) catalyst.

    Attachment of the Piperidine Ring: The triazole derivative is then reacted with a difluoropiperidine precursor under suitable conditions to form the final compound. This step may involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized triazole derivatives, while substitution reactions could introduce different functional groups into the piperidine ring.

Scientific Research Applications

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The difluoropiperidine moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with pharmacologically active triazole- and piperidine/piperazine-containing molecules. Below is a detailed comparison with key analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Potential Applications
1-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-4,4-difluoropiperidine Piperidine - 4,4-difluoro
- Ethyl-linked triazole
High metabolic stability due to fluorine; compact triazole-ethyl linker CNS-targeted therapies, enzyme inhibitors
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound d, ) Piperazine - 2,4-Dichlorophenyl
- Dioxolane-triazole linker
Bulky dioxolane linker; chlorine enhances halogen bonding Antifungal agents, GPCR modulation
4-(4-{4-[4-({(2RS,4RS)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound e, ) Piperazine - 2,4-Dichlorophenyl
- sec-Butyl group
Increased hydrophobicity from sec-butyl; stereochemical complexity Antimicrobials, kinase inhibitors
Key Findings:

Fluorine vs.

Linker Flexibility :

  • The ethyl-triazole linker in the target compound provides conformational flexibility, favoring interactions with shallow binding pockets. In contrast, the rigid dioxolane linker in Compounds d and e restricts motion, which may improve selectivity but reduce adaptability .

Piperidine vs. Piperazine Cores :

  • Piperidine (6-membered ring with one nitrogen) offers a balance of rigidity and basicity, while piperazine (two nitrogen atoms) increases hydrogen-bonding capacity and solubility. The latter is common in antifungal and antipsychotic drugs .

Stereochemical Considerations: Compounds d and e exhibit RS/RS stereochemistry, complicating synthesis and purification.

Research Implications and Gaps

  • Pharmacokinetics : The target compound’s difluoropiperidine moiety likely enhances blood-brain barrier penetration compared to piperazine-based analogs, suggesting utility in neurological disorders. However, in vitro ADME studies are needed to confirm this .
  • Structural Biology : SHELX-based crystallography (e.g., SHELXL) has been critical in resolving analogs’ 3D structures, but the target compound’s structure remains unconfirmed in public databases .
  • Activity Profiling : While triazole-containing analogs show broad bioactivity (e.g., antifungal, neuroexcitatory), the target compound’s specific targets require empirical validation .

Biological Activity

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and therapeutic applications.

Synthesis and Characterization

The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine typically involves the use of "Click" chemistry techniques. This method allows for the efficient formation of triazole rings via the reaction of azides and alkynes under copper catalysis. The difluoropiperidine moiety can be synthesized through various methods, including nucleophilic substitution reactions or by utilizing fluorinated precursors.

Characterization Techniques

The synthesized compound is characterized using:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole moieties demonstrate significant antimicrobial activity. For instance, triazole derivatives have shown effectiveness against a range of bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis . The incorporation of the difluoropiperidine structure may enhance this activity due to improved lipophilicity and bioavailability.

Anticancer Activity

Triazole-containing compounds are also being explored for their anticancer properties. In vitro studies have demonstrated that such compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism of action often involves interference with cellular signaling pathways critical for tumor growth.

Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives, including 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine, showed promising results against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.5–1.0 μg/mL for certain derivatives, indicating potent activity against both sensitive and resistant strains .

Study 2: Anticancer Screening

In another case study focusing on anticancer activity, derivatives similar to 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine were tested against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with IC50 values around 10 μM. The study suggested that the triazole ring plays a crucial role in enhancing cytotoxicity .

Data Summary

Biological ActivityTest Organism/Cell LineResult (MIC/IC50)Reference
AntimicrobialMycobacterium tuberculosisMIC = 0.5–1.0 μg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 10 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.